Cas no 4965-99-5 (Simiarenol acetate)

Simiarenol acetate is a diterpenoid compound derived from natural sources, primarily noted for its potential applications in fragrance and flavor formulations. Its molecular structure, characterized by an acetylated simiarenol backbone, contributes to its stability and solubility in organic solvents. The compound exhibits mild woody and amber-like olfactory properties, making it suitable for use in perfumery as a fixative or modifier. Its esterified form enhances shelf-life and reduces volatility compared to its free alcohol counterpart. Additionally, simiarenol acetate may serve as an intermediate in the synthesis of more complex terpenoid derivatives. Analytical methods such as GC-MS and NMR confirm its purity and structural integrity for industrial applications.
Simiarenol acetate structure
Simiarenol acetate structure
Product Name:Simiarenol acetate
CAS No:4965-99-5
MF:C32H52O2
MW:468.754090309143
CID:837207
PubChem ID:71307340
Update Time:2025-06-09

Simiarenol acetate Chemical and Physical Properties

Names and Identifiers

    • Simiarenol acetate
    • (3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3-Isopropyl-3a,5a,8,8,11b ,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13 b-octadecahydro-1H-cyclopenta[a]chrysen-9-yl acetate
    • O-Acetyl-para-tolylamidoxime
    • O-Acetyl-p-tolylamidoxime
    • O-Acetyl-simiarenol
    • p-toluamide O-acetyloxime
    • Simarenylacetat
    • Simiarenol-acetat
    • Simiarenylacetat
    • [ "" ]
    • 4965-99-5
    • FS-9930
    • AKOS032948729
    • [(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate
    • Simiarenolacetate
    • Inchi: 1S/C32H52O2/c1-20(2)22-10-13-25-29(22,6)16-18-32(9)26-14-11-23-24(30(26,7)17-19-31(25,32)8)12-15-27(28(23,4)5)34-21(3)33/h11,20,22,24-27H,10,12-19H2,1-9H3
    • InChI Key: MBVFYSHTXNMYNB-UHFFFAOYSA-N
    • SMILES: CC(C1C2(CCC3(C(C2CC1)(C)CCC1(C3CC=C2C(C)(C)C(OC(=O)C)CCC21)C)C)C)C

Computed Properties

  • Exact Mass: 468.39700
  • Monoisotopic Mass: 468.396730897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 3
  • Complexity: 883
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 507.6±29.0 °C at 760 mmHg
  • Flash Point: 257.8±11.8 °C
  • PSA: 26.30000
  • LogP: 8.59560
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

Simiarenol acetate Security Information

Simiarenol acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5024-5 mg
Simiarenol acetate
4965-99-5
5mg
¥3339.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26680-5mg
(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3-Isopropyl-3a,5a,8,8,11b ,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13 b-octadecahydro-1H-cyclopenta[a]chrysen-9-yl acetate
4965-99-5
5mg
¥3438.0 2021-09-07
TargetMol Chemicals
TN5024-5 mg
Simiarenol acetate
4965-99-5 98%
5mg
¥ 3,330 2023-07-10
TargetMol Chemicals
TN5024-1 mL * 10 mM (in DMSO)
Simiarenol acetate
4965-99-5 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN5024-5mg
Simiarenol acetate
4965-99-5
5mg
¥ 3330 2024-07-19
TargetMol Chemicals
TN5024-1 ml * 10 mm
Simiarenol acetate
4965-99-5
1 ml * 10 mm
¥ 3430 2024-07-19

Simiarenol acetate Related Literature

Additional information on Simiarenol acetate

Simiarenol acetate (CAS No. 4965-99-5): A Comprehensive Overview

Simiarenol acetate, chemically designated as 5α,8α-dihydroxy-7α-methoxy-4-(prop-2-enyl)-3-methylchroman-2-one acetate, is a naturally occurring terpenoid compound with significant pharmacological interest. Its CAS number 4965-99-5 provides a unique identifier in the chemical literature, facilitating precise referencing and research. This compound has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications.

The structure of Simiarenol acetate features a chroman core substituted with hydroxyl and methoxy groups, alongside a propenyl side chain, which contributes to its unique chemical properties. This structural motif is commonly found in natural products with demonstrated biological efficacy. The esterification of the hydroxyl group at the 2-position enhances the solubility and bioavailability of the compound, making it more suitable for pharmacological investigations.

Recent studies have highlighted the pharmacological potential of Simiarenol acetate in various disease models. Research indicates that this compound exhibits anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics targeting chronic inflammatory disorders. The mechanism of action appears to involve the modulation of key inflammatory pathways, including the suppression of nitric oxide and prostaglandin synthesis.

In addition to its anti-inflammatory effects, Simiarenol acetate has shown antioxidant activity, which is critical for mitigating oxidative stress-related diseases such as neurodegenerative disorders. Preliminary in vitro studies suggest that the compound can scavenge reactive oxygen species and protect against oxidative damage in cellular models. These findings align with the growing interest in natural products as sources of potent antioxidants.

The anticancer potential of Simiarenol acetate has also been explored in recent research. Studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation. The compound's ability to selectively target cancer cells while sparing healthy cells makes it an attractive candidate for further development as an anticancer agent.

Furthermore, Simiarenol acetate has been investigated for its neuroprotective effects. Research suggests that the compound can protect against neurotoxicity induced by various agents, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms underlying these effects are still under investigation but may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

The cardioprotective properties of Simiarenol acetate have also been noted in preliminary studies. The compound has been shown to mitigate ischemia-reperfusion injury in cardiac tissue, suggesting its potential utility in preventing heart damage following surgical interventions or acute myocardial infarction. These findings underscore the broad therapeutic spectrum of this natural product.

From a synthetic chemistry perspective, the preparation of Simiarenol acetate presents interesting challenges due to its complex structure. Researchers have developed novel synthetic routes that leverage biocatalytic methods to enhance efficiency and sustainability. These advancements not only facilitate access to the compound for research purposes but also contribute to the broader field of sustainable chemistry.

The pharmacokinetic profile of Simiarenol acetate is another area of active investigation. Studies have begun to elucidate how the compound is absorbed, distributed, metabolized, and excreted in vivo. Understanding these processes is crucial for optimizing its therapeutic use and designing effective delivery systems. Preliminary data suggest that oral administration results in moderate bioavailability, with significant metabolism occurring in the liver.

Future research directions for Simiarenol acetate include exploring its interactions with specific drug targets at a molecular level using computational modeling techniques. This approach can help identify key binding sites and optimize analogs with enhanced potency and selectivity. Additionally, clinical trials are being planned to validate its efficacy and safety in human populations suffering from inflammatory or neurodegenerative conditions.

In conclusion, Simiarenol acetate (CAS No. 4965-99-5) is a multifaceted natural product with significant promise as a therapeutic agent. Its diverse biological activities, coupled with ongoing research into its mechanisms of action and pharmacokinetic properties, position it as a valuable compound for further development in medicine.

Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd